molecular formula C5H10N2O2S B13137595 N,N-Dimethyl-1-(methylthio)-2-nitroethen-1-amine

N,N-Dimethyl-1-(methylthio)-2-nitroethen-1-amine

Cat. No.: B13137595
M. Wt: 162.21 g/mol
InChI Key: HUDRYGJMGVJMCD-PLNGDYQASA-N
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Description

N,N-Dimethyl-1-(methylthio)-2-nitroethen-1-amine is an organic compound with the molecular formula C5H10N2O2S. It is known for its unique structure, which includes a nitro group, a methylthio group, and a dimethylamine group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(methylthio)-2-nitroethen-1-amine typically involves the reaction of dimethylamine with a suitable precursor that contains the nitro and methylthio groups. One common method involves the reaction of dimethylamine with 2-nitropropane-1-thiol under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor at a controlled rate, and the product is continuously removed and purified using distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(methylthio)-2-nitroethen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can lead to the formation of amines.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-1-(methylthio)-2-nitroethen-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(methylthio)-2-nitroethen-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylthio group can participate in thiol-disulfide exchange reactions, affecting protein function. The dimethylamine group can interact with receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1-naphthylamine: An aromatic amine with similar structural features but different applications.

    N,N-Dimethyl-1-dodecylamine N-oxide: Used in cosmetics and detergents, differing in its functional groups and applications.

Uniqueness

N,N-Dimethyl-1-(methylthio)-2-nitroethen-1-amine is unique due to its combination of nitro, methylthio, and dimethylamine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H10N2O2S

Molecular Weight

162.21 g/mol

IUPAC Name

(Z)-N,N-dimethyl-1-methylsulfanyl-2-nitroethenamine

InChI

InChI=1S/C5H10N2O2S/c1-6(2)5(10-3)4-7(8)9/h4H,1-3H3/b5-4-

InChI Key

HUDRYGJMGVJMCD-PLNGDYQASA-N

Isomeric SMILES

CN(C)/C(=C/[N+](=O)[O-])/SC

Canonical SMILES

CN(C)C(=C[N+](=O)[O-])SC

Origin of Product

United States

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